6-amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrochloride
Overview
Description
ENMD-1068 (hydrochloride) is a selective antagonist of protease-activated receptor 2 (PAR2). This compound has shown significant potential in reducing hepatic stellate cell activation and collagen expression by inhibiting the transforming growth factor-beta 1 (TGF-β1)/Smad signaling pathway. Additionally, ENMD-1068 (hydrochloride) inhibits the proliferation of endometrial cells and induces apoptosis of epithelial cells in lesions, making it a valuable compound for studying endometriosis and liver fibrosis .
Preparation Methods
The synthesis of ENMD-1068 (hydrochloride) involves several steps:
Starting Materials: The synthesis begins with 6-amino-1-hexanone and 4-(3-methyl-1-oxobutyl)-1-piperazine.
Reaction Conditions: The reaction typically involves the use of hydrochloric acid to form the hydrochloride salt.
Industrial Production: Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. .
Chemical Reactions Analysis
ENMD-1068 (hydrochloride) undergoes various chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions can occur, particularly at the amino or piperazine moieties.
Common Reagents and Conditions: Reagents such as hydrogen peroxide for oxidation, sodium borohydride for reduction, and various alkyl halides for substitution are commonly used.
Major Products: The major products formed depend on the specific reaction conditions and reagents used
Scientific Research Applications
ENMD-1068 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the role of protease-activated receptor 2 in various chemical pathways.
Biology: Investigates the effects on cell signaling pathways, particularly the TGF-β1/Smad signaling pathway.
Medicine: Explores potential therapeutic applications in treating conditions like endometriosis and liver fibrosis.
Industry: Utilized in the development of new drugs targeting protease-activated receptor 2 and related pathways
Mechanism of Action
ENMD-1068 (hydrochloride) exerts its effects by selectively antagonizing protease-activated receptor 2. This inhibition reduces the activation of hepatic stellate cells and collagen expression by blocking the TGF-β1/Smad signaling pathway. Additionally, it inhibits the proliferation of endometrial cells and induces apoptosis in epithelial cells within lesions. The compound also exhibits anti-angiogenic and anti-inflammatory activities, further contributing to its therapeutic potential .
Comparison with Similar Compounds
ENMD-1068 (hydrochloride) can be compared with other protease-activated receptor 2 antagonists:
BIIL260 (hydrochloride): Another antagonist with similar inhibitory effects on protease-activated receptor 2.
LYN-1604 (hydrochloride): Exhibits similar anti-inflammatory and anti-angiogenic activities.
NLX-112 (hydrochloride): Shares similar molecular targets and pathways but may differ in potency and specificity.
Uniqueness: ENMD-1068 (hydrochloride) is unique in its specific inhibition of the TGF-β1/Smad signaling pathway, making it particularly valuable for studying liver fibrosis and endometriosis
Properties
IUPAC Name |
6-amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O2.ClH/c1-13(2)12-15(20)18-10-8-17(9-11-18)14(19)6-4-3-5-7-16;/h13H,3-12,16H2,1-2H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMQQSSIEIJEHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)C(=O)CCCCCN.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.87 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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